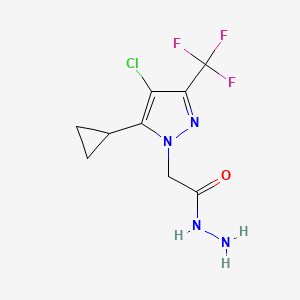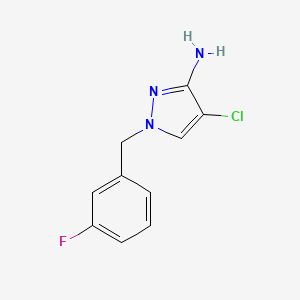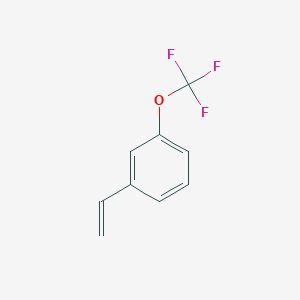
3-Bromo-4-methyl-6,7-dimethoxycoumarin
概要
説明
3-Bromo-4-methyl-6,7-dimethoxycoumarin is a chemical compound with the molecular formula C12H11BrO4 and a molecular weight of 299.12 g/mol. This compound is widely used in scientific research and industry due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-6,7-dimethoxycoumarin typically involves the bromination of 4-methyl-6,7-dimethoxycoumarin. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3-Bromo-4-methyl-6,7-dimethoxycoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the coumarin ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted coumarins with different functional groups.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include reduced coumarin derivatives and dehalogenated compounds.
科学的研究の応用
3-Bromo-4-methyl-6,7-dimethoxycoumarin is used in various scientific research applications, including:
Fluorescent Labeling: It is used as a fluorescent labeling reagent for the detection of carboxylic acids in high-performance liquid chromatography (HPLC) and other analytical techniques.
Biological Studies: The compound is used in studies involving enzyme labeling and protein interactions due to its fluorescent properties.
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industrial Applications: The compound is used in the synthesis of other coumarin derivatives and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Bromo-4-methyl-6,7-dimethoxycoumarin involves its interaction with biological molecules through its bromine and methoxy groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity and function . The fluorescent properties of the compound also allow it to be used as a probe in various biochemical assays .
類似化合物との比較
Similar Compounds
4-Bromomethyl-6,7-dimethoxycoumarin: Similar in structure but with a bromomethyl group instead of a bromo group.
4-Methyl-6,7-dimethoxycoumarin: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Methoxycoumarin: Lacks both the bromine and methyl groups, resulting in different chemical and biological properties.
Uniqueness
3-Bromo-4-methyl-6,7-dimethoxycoumarin is unique due to its combination of bromine, methyl, and methoxy groups, which confer specific reactivity and fluorescent properties. This makes it particularly useful in applications requiring selective labeling and detection of biological molecules .
特性
IUPAC Name |
3-bromo-6,7-dimethoxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO4/c1-6-7-4-9(15-2)10(16-3)5-8(7)17-12(14)11(6)13/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLGHMWYNBGXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-(2-Aminoethyl)-3,5-dimethyl-1-[(4-methylbenzene)sulphonyl]-1H-pyrazole](/img/structure/B3039242.png)



